molecular formula C10H9ClF3N B14805431 3-(Chloromethyl)-2-(1-(trifluoromethyl)cyclopropyl)pyridine

3-(Chloromethyl)-2-(1-(trifluoromethyl)cyclopropyl)pyridine

Cat. No.: B14805431
M. Wt: 235.63 g/mol
InChI Key: QCHNWOAHXKWNHX-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a compound that features a pyridine ring substituted with a chloromethyl group and a trifluoromethylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-(1-(trifluoromethyl)cyclopropyl)pyridine typically involves the introduction of the chloromethyl and trifluoromethylcyclopropyl groups onto the pyridine ring. One common method involves the reaction of 2-(1-(trifluoromethyl)cyclopropyl)pyridine with chloromethylating agents under controlled conditions. The reaction conditions often require the use of a base and a solvent such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-(1-(trifluoromethyl)cyclopropyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of the original compound.

Scientific Research Applications

3-(Chloromethyl)-2-(1-(trifluoromethyl)cyclopropyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: Investigated for its potential biological activity, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-(1-(trifluoromethyl)cyclopropyl)pyridine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s unique structural features, including the presence of the trifluoromethyl group, can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(Trifluoromethyl)cyclopropyl)pyridine: Similar structure but lacks the chloromethyl group.

    3-(Chloromethyl)pyridine: Similar structure but lacks the trifluoromethylcyclopropyl group.

    2-(Trifluoromethyl)pyridine: Similar structure but lacks the cyclopropyl group.

Uniqueness

3-(Chloromethyl)-2-(1-(trifluoromethyl)cyclopropyl)pyridine is unique due to the combination of the chloromethyl and trifluoromethylcyclopropyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

3-(chloromethyl)-2-[1-(trifluoromethyl)cyclopropyl]pyridine

InChI

InChI=1S/C10H9ClF3N/c11-6-7-2-1-5-15-8(7)9(3-4-9)10(12,13)14/h1-2,5H,3-4,6H2

InChI Key

QCHNWOAHXKWNHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC=N2)CCl)C(F)(F)F

Origin of Product

United States

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